molecular formula C12H12N2O2 B039854 3-(2-Quinolyl)-DL-alanine CAS No. 123761-12-6

3-(2-Quinolyl)-DL-alanine

Cat. No. B039854
CAS RN: 123761-12-6
M. Wt: 216.24 g/mol
InChI Key: CRSSRGSNAKKNNI-UHFFFAOYSA-N
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Description

3-(2-Quinolyl)-DL-alanine, also known as Quinolinic acid (QUIN), is an organic compound that is derived from the amino acid, alanine. It is a potent neurotoxin and has been extensively studied due to its involvement in several neurological disorders. QUIN is also known for its ability to activate the N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes in the brain.

Scientific Research Applications

  • DNA Oxidative Cleavage : Derivatives of 3-(2-Quinolyl)-DL-alanine can form stable complexes with transition metal ions like Cu(II) or Fe(II), leading to DNA oxidative cleavage and both single- and double-strand scissions (Szczepanik et al., 2010).

  • Plasmid DNA Cleavage : Copper(II) complexes with aminoquinoline derivatives can cleave plasmid DNA, suggesting reactive species leading to DNA damage could be DNA-bound copper-centered radicals (Shao et al., 2005).

  • Nonlinear Optical (NLO) Material : dl-Alanine is a new NLO material with high second harmonic generation efficiency and stability up to 280°C (Dhas & Natarajan, 2008).

  • Growth Inhibition : 3-Cyclohexene-1-dl-alanine inhibits the growth of Leuconostoc dextranicum 8086, with its toxicity competitively reversed by leucine (Edelson et al., 1959).

  • Metabolization in Iris Species : 3-(3-carboxyphenyl)-DL-alanine is incorporated into iris species and undergoes extensive metabolization, resulting in various products (Larsen & Wieczorkowska, 1978).

  • Antibacterial Agent : 3'-chloro-DL-alanine (3CA) is an antibacterial agent that inhibits peptidoglycan synthesis and is resistant to oral malodor-causing bacteria Fusobacterium nucleatum and Porphyromonas gingivalis (Yoshimura et al., 2002).

  • Synthesis of Compounds : N-Quinolyl-α-alanines have biological activity and can be used in the synthesis of various compounds (Beresnevičius et al., 2000).

  • Effects on Kynureninase : Substituted beta-benzoyl-dl-alanines have varying effects on benzoate formation with kynureninase from Pseudomonas fluorescens, suggesting their potential in biochemical applications (Kumar et al., 2010).

  • Anticancer Applications : Lanthanide complexes with amino acids have potential applications in anticancer treatments and DNA and RNA selective cleavage (Puchalska et al., 2008).

  • Biotechnological Production : α-alanine has important physiological functions and is used as a precursor for many industrial chemicals in medicine, feed, food, and environmental applications (Wang et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “(2-Quinolyl)methylamine hydrochloride”, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-amino-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSRGSNAKKNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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